1-(4-Cyclopentylpiperazin-1-yl)propan-1-one
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Overview
Description
1-(4-Cyclopentylpiperazin-1-yl)propan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Scientific Research Applications
1-(4-Cyclopentylpiperazin-1-yl)propan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and neurotrophic agent.
Neuropharmacology: Research indicates that the compound may have high binding affinity for sigma-1 receptors, which are involved in neuroprotection and neurotrophic effects.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of other piperazine derivatives with potential pharmaceutical applications.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one typically involves the reaction of cyclopentylamine with 1-chloropropan-1-one in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopentylamine attacks the carbonyl carbon of 1-chloropropan-1-one, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclopentylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are chaperone proteins located in the endoplasmic reticulum and are involved in modulating various cellular processes, including calcium signaling and protein folding. The binding of the compound to sigma-1 receptors may enhance neuroprotection and promote neurite outgrowth by modulating these cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzoylpiperazin-1-yl)propan-1-one: This compound has a similar structure but with a benzoyl group instead of a cyclopentyl group.
2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one: This compound has shown neuroprotective and neurotrophic effects similar to 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one.
Uniqueness
This compound is unique due to its specific interaction with sigma-1 receptors and its potential neuroprotective and neurotrophic effects. Its cyclopentyl group may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-2-12(15)14-9-7-13(8-10-14)11-5-3-4-6-11/h11H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCWCBMFFNCSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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